
Platinum, chlorobis(dimethylphenylphosphine)methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum, chlorobis(dimethylphenylphosphine)methyl- is a coordination compound with the molecular formula C₁₇H₂₅ClP₂Pt. This compound is notable for its applications in various fields of chemistry due to its unique structural and chemical properties. It is often used in catalysis and as a precursor for other platinum-based compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Platinum, chlorobis(dimethylphenylphosphine)methyl- typically involves the reaction of platinum(II) chloride with dimethylphenylphosphine and methylating agents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted in solvents such as dichloromethane or tetrahydrofuran. The reaction conditions include moderate temperatures and the use of a base to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Platinum, chlorobis(dimethylphenylphosphine)methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, altering the oxidation state of the metal.
Coordination Reactions: The compound can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines, amines, and halides. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coordination Reactions: These reactions often involve the use of metal salts or other coordinating ligands in solvents like acetonitrile or ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands, while oxidation and reduction reactions can produce platinum compounds with different oxidation states.
Wissenschaftliche Forschungsanwendungen
Platinum, chlorobis(dimethylphenylphosphine)methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its use in bioinorganic chemistry.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of anticancer drugs.
Industry: It is used in the production of fine chemicals and in materials science for the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Platinum, chlorobis(dimethylphenylphosphine)methyl- involves its ability to coordinate with various ligands and substrates. The platinum center can form stable complexes with a wide range of molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Platinum(II) chloride: A common precursor for many platinum-based compounds.
Platinum, dichlorobis(dimethylphenylphosphine): Similar in structure but with two chlorine ligands instead of one.
Platinum, bis(dimethylphenylphosphine)methyl-: Similar but with different ligand arrangements.
Uniqueness: Platinum, chlorobis(dimethylphenylphosphine)methyl- is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
24833-58-7 |
|---|---|
Molekularformel |
C17H27ClP2Pt+2 |
Molekulargewicht |
523.9 g/mol |
IUPAC-Name |
carbanide;chloroplatinum(1+);dimethyl(phenyl)phosphanium |
InChI |
InChI=1S/2C8H11P.CH3.ClH.Pt/c2*1-9(2)8-6-4-3-5-7-8;;;/h2*3-7H,1-2H3;1H3;1H;/q;;-1;;+2/p+1 |
InChI-Schlüssel |
UFBVREKPPIAECZ-UHFFFAOYSA-O |
Kanonische SMILES |
[CH3-].C[PH+](C)C1=CC=CC=C1.C[PH+](C)C1=CC=CC=C1.Cl[Pt+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



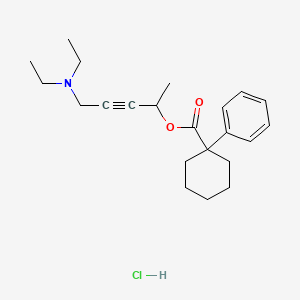
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
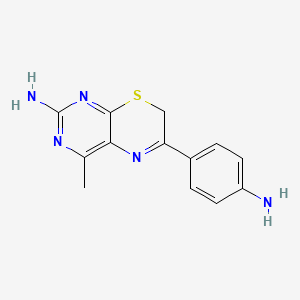
![7,7,9-Trimethyl-1-oxa-4-thiaspiro[4.5]decane](/img/structure/B14700383.png)
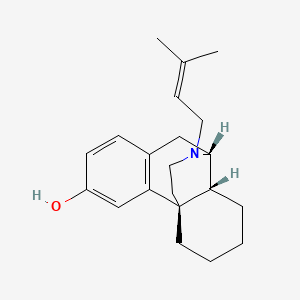
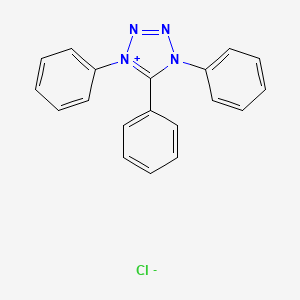

![N-[Cyano(phenyl)methyl]-N-phenylbenzamide](/img/structure/B14700409.png)


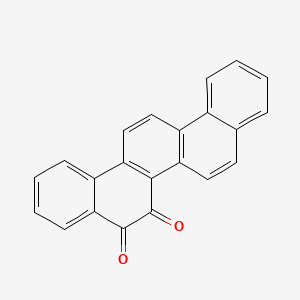

![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
